molecular formula C7H5F3N2O2 B578175 3-Amino-6-(trifluoromethyl)picolinic acid CAS No. 1260666-45-2

3-Amino-6-(trifluoromethyl)picolinic acid

Cat. No.: B578175
CAS No.: 1260666-45-2
M. Wt: 206.124
InChI Key: JCWQZRKHKSPYSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-6-(trifluoromethyl)picolinic acid is a chemical compound with the molecular formula C7H5F3N2O2 It is a derivative of picolinic acid, characterized by the presence of an amino group at the 3-position and a trifluoromethyl group at the 6-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-(trifluoromethyl)picolinic acid typically involves multi-step organic reactions. One common method includes the nitration of 6-(trifluoromethyl)picolinic acid followed by reduction to introduce the amino group at the 3-position. The reaction conditions often involve the use of strong acids and reducing agents under controlled temperatures .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-6-(trifluoromethyl)picolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted picolinic acid derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 3-Amino-6-(trifluoromethyl)picolinic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. It can bind to zinc finger proteins, altering their structure and inhibiting their function . This mechanism is crucial in its potential therapeutic applications .

Comparison with Similar Compounds

  • 6-(Trifluoromethyl)picolinic acid
  • 3-Amino-2-picolinic acid
  • 3-Amino-5-(trifluoromethyl)picolinic acid

Comparison: 3-Amino-6-(trifluoromethyl)picolinic acid is unique due to the specific positioning of the amino and trifluoromethyl groups, which confer distinct chemical and biological properties. Compared to its analogs, it exhibits enhanced stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-amino-6-(trifluoromethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2/c8-7(9,10)4-2-1-3(11)5(12-4)6(13)14/h1-2H,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWQZRKHKSPYSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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